3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-8-6-11-19(16(15)2)28-12-7-13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-9-4-5-10-18(17)25/h4-6,8-11H,7,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCODIVAXOJKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-f]purine structure, followed by the introduction of the chlorobenzyl and dimethylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to optimize each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
Biological Activities
Research has indicated that compounds based on purine structures exhibit a range of biological activities. This specific compound has been studied for its potential effects on various biological targets:
- Antidepressant Activity : Similar compounds have shown efficacy as mixed 5-HT receptor ligands (5-HT1A/5-HT2A/5-HT7), which are known to exhibit antidepressant and anxiolytic effects. The structural modifications in the purine scaffold can enhance these properties by improving receptor affinity and selectivity .
- Anticancer Potential : Purine derivatives are often investigated for their anticancer properties. The ability of this compound to interact with nucleic acid structures suggests it may inhibit cancer cell proliferation through mechanisms similar to established chemotherapeutic agents .
- Neurological Effects : Compounds that target the serotonin receptors have implications in treating neurological disorders. The design of this compound aims to diversify the purine scaffold for enhanced biological activity against neuropsychiatric conditions .
Synthesis and Modification
The synthesis of 3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several synthetic pathways that allow for structural modifications. These modifications can lead to variations in biological activity and pharmacokinetic profiles.
Table 1: Synthetic Pathways and Modifications
| Modification Type | Description | Impact on Activity |
|---|---|---|
| Alkyl Substitution | Addition of alkyl groups at specific positions | Enhanced lipophilicity and receptor binding |
| Aryl Substitution | Introduction of aryl groups | Improved selectivity for serotonin receptors |
| Halogenation | Introduction of halogen atoms (e.g., chlorine) | Potential increase in biological activity through enhanced interactions |
Case Studies
Several studies have explored the pharmacological properties of purine derivatives similar to this compound:
- Study on Antidepressant Effects : A series of purine derivatives were evaluated for their ability to act as mixed 5-HT receptor ligands. The results indicated that specific structural features significantly influenced their antidepressant-like effects in animal models .
- Investigation of Anticancer Properties : Research demonstrated that certain purine derivatives could inhibit tumor growth by interfering with DNA replication processes. The incorporation of specific substituents was found to enhance cytotoxicity against various cancer cell lines .
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations and Their Implications
Key structural differences among analogs lie in the substituents at positions 3 and 9 of the tricyclic core. These modifications significantly alter physicochemical properties and biological interactions (Table 1).
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Table 2: Physicochemical Data Comparison
Receptor Affinity and Enzyme Inhibition
- MAO-B Inhibition: The 9-(2-chloro-6-fluorobenzyl) analog demonstrates dual-target activity for neurodegenerative diseases, suggesting the target compound’s 2-chlorobenzyl group may similarly enhance CNS penetration .
- Anti-Inflammatory Effects: Analogs with prenyl or benzyl groups (e.g., 9-benzyl derivatives) inhibit cyclooxygenase (COX) without gastric toxicity, implying the target’s 2,3-dimethylphenyl may balance efficacy and safety .
- Phosphodiesterase (PDE) Inhibition: Hybrid derivatives with isoquinolinyl-alkyl chains show PDE4B/PDE10A inhibition, highlighting the importance of substituent bulk for enzyme selectivity .
Structure-Activity Relationships (SAR)
- Position 3: Bulky substituents (e.g., 2-chlorobenzyl) improve receptor binding but may reduce solubility.
Biological Activity
3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a unique structural framework that may confer various pharmacological properties.
- Molecular Formula : CHClNO
- Molecular Weight : 449.9 g/mol
- CAS Number : 923481-56-5
The structure of the compound suggests it may interact with biological targets through mechanisms typical of purine derivatives, such as enzyme inhibition or receptor modulation.
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications across various therapeutic areas. Notably, its activity has been explored in the context of anticonvulsant effects and neuropharmacology.
Anticonvulsant Activity
Several studies have reported on the anticonvulsant properties of related compounds within the purine class. For instance:
- Compounds with similar structural motifs have shown efficacy in maximal electroshock seizure (MES) models .
- The mechanism often involves modulation of neurotransmitter systems, particularly the enhancement of GABAergic activity which is crucial for seizure control .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the purine scaffold:
- Electron-withdrawing groups at specific positions have been associated with enhanced activity.
- Conversely, electron-donating groups tend to reduce efficacy .
Case Studies and Research Findings
A variety of studies have investigated the biological implications of compounds similar to this compound:
The proposed mechanism for the biological activity of this compound includes:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
